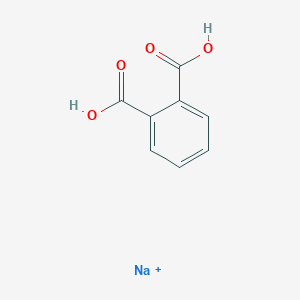
Phthalic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic acid, sodium salt, also known as sodium phthalate, is a chemical compound that is used in various industrial applications. It is a white, crystalline powder that is soluble in water and alcohol. Sodium phthalate is commonly used as a buffering agent, a plasticizer, and a pH adjuster in laboratory experiments.
Mecanismo De Acción
Sodium phthalate works by binding to metal ions and stabilizing the pH level of a solution. It acts as a buffer by maintaining a constant pH level in a solution. Sodium phthalate also acts as a plasticizer by reducing the intermolecular forces between polymer chains. This results in an increase in the flexibility and durability of plastics.
Biochemical and Physiological Effects:
Sodium phthalate has been shown to have some biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes in the liver. It has also been shown to have a negative impact on the reproductive system of animals. However, these effects are only observed at high doses and are not relevant to the concentrations used in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium phthalate has several advantages when used in laboratory experiments. It is a cost-effective and readily available buffering agent. It is also easy to use and has a wide range of applications. However, Phthalic acid, sodium salt phthalate has some limitations. It has a limited buffering capacity and is not effective at maintaining a constant pH level in solutions with a pH below 4.0.
Direcciones Futuras
There are several future directions for the use of Phthalic acid, sodium salt phthalate in scientific research. One area of research is the development of new synthetic methods for Phthalic acid, sodium salt phthalate. Another area of research is the investigation of the biochemical and physiological effects of Phthalic acid, sodium salt phthalate at low concentrations. Additionally, there is a need for the development of new buffering agents that are more effective than Phthalic acid, sodium salt phthalate at maintaining a constant pH level in solutions.
Métodos De Síntesis
Sodium phthalate can be synthesized by reacting phthalic anhydride with Phthalic acid, sodium salt hydroxide in water. The reaction produces Phthalic acid, sodium salt phthalate and water as by-products. The chemical equation for the synthesis of Phthalic acid, sodium salt phthalate is as follows:
C8H4O3 + 2NaOH → Na2C8H4O4 + 2H2O
Aplicaciones Científicas De Investigación
Sodium phthalate is commonly used in scientific research as a buffering agent and a pH adjuster. It is used to maintain a constant pH level in biological and chemical experiments. Sodium phthalate is also used as a plasticizer in the production of plastic materials. It is used to increase the flexibility and durability of plastics.
Propiedades
Número CAS |
10197-71-4 |
|---|---|
Nombre del producto |
Phthalic acid, sodium salt |
Fórmula molecular |
C8H4Na2O4 |
Peso molecular |
189.12 g/mol |
Nombre IUPAC |
sodium;phthalic acid |
InChI |
InChI=1S/C8H6O4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12);/q;+1 |
Clave InChI |
IZUPJOYPPLEPGM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)C(=O)O.[Na+] |
SMILES canónico |
[H+].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Na+] |
Otros números CAS |
10197-71-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



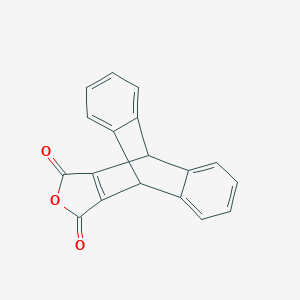
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)
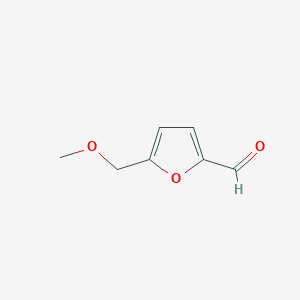


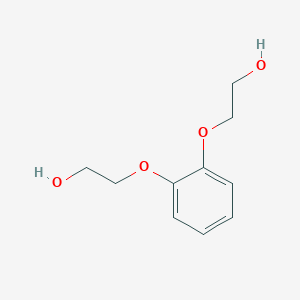
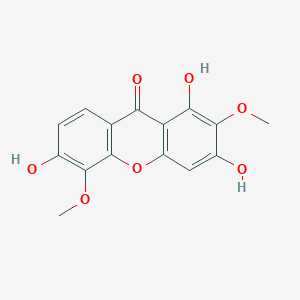
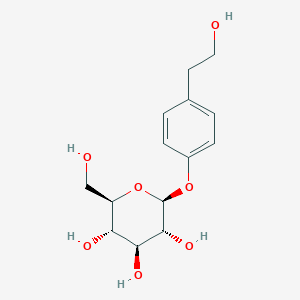
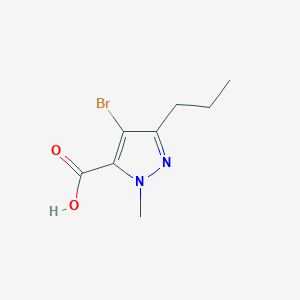
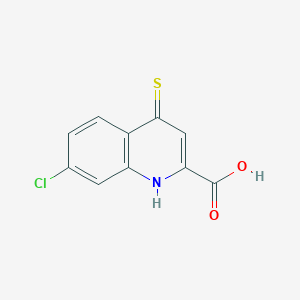
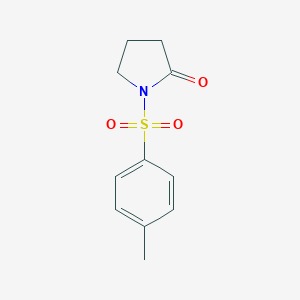
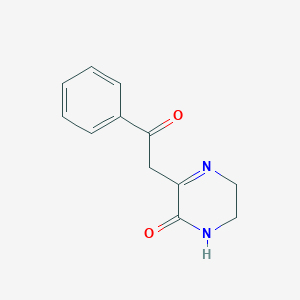
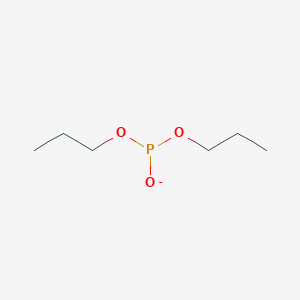
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)